Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone
Description
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
cyclopropyl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
OBZIIGDBUCALCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-2-methoxyphenyl-Substituted Enone
Starting Material: 5-Fluoro-2-methoxybenzaldehyde (commercially available or synthesized via electrophilic aromatic substitution).
- Perform a Claisen–Schmidt condensation between 5-fluoro-2-methoxybenzaldehyde and an appropriate acetyl derivative (e.g., acetophenone) to yield the corresponding chalcone, which contains the α,β-unsaturated carbonyl system necessary for cyclopropanation.
- Use ethanol as solvent.
- Add sodium hydroxide solution to facilitate aldol condensation.
- Stir at room temperature or slightly elevated temperature (~50°C) for 12–24 hours.
- Purify via recrystallization or chromatography.
Generation of the Sulfur Ylide
- Trimethylsulfoxonium iodide (commercially available).
- Sodium hydride (NaH) as base.
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Dissolve trimethylsulfoxonium iodide in dry DMSO.
- Add sodium hydride slowly at 0°C under inert atmosphere to generate the sulfoxonium ylide.
- Stir for 30 minutes to ensure complete ylide formation.
Corey–Chaykovsky Cyclopropanation
- Add the enone prepared in step 2.1 slowly to the preformed ylide solution at -10°C.
- Stir the mixture at this temperature for 3–4 hours.
- Quench the reaction with ammonium chloride solution to neutralize excess base.
- Extract the cyclopropane product with an organic solvent (e.g., ethyl acetate).
- The reaction yields a mixture of trans- and cis-isomers, typically favoring the trans-isomer.
- The cyclopropane intermediate, Cyclopropyl(5-fluoro-2-methoxyphenyl)carbinol , can be isolated and purified.
Oxidation to the Ketone
- Oxidize the cyclopropane alcohol using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- This step converts the cyclopropanol to the corresponding ketone, Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone .
Data Table Summarizing the Synthesis
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Fluoro-2-methoxybenzaldehyde + acetophenone | NaOH, ethanol | Room temp, 12–24 h | Enone (chalcone) | 80–85% | Aromatic substitution, condensation |
| 2 | Trimethylsulfoxonium iodide | NaH, DMSO | -10°C, 30 min | Sulfur ylide | Quantitative | Ylide formation |
| 3 | Enone | Sulfur ylide | -10°C, 3–4 h | Cyclopropane intermediate | 70–85% | Diastereoselectivity favors trans |
| 4 | Cyclopropane | PCC or Dess–Martin | Room temp, 2–4 h | Ketone | 80–90% | Final oxidation step |
Research Perspectives and Optimization
Recent studies emphasize the importance of temperature control and reagent purity to maximize yield and stereoselectivity. For example, lower temperatures favor the formation of trans-isomers, which are often more desirable for biological activity. The choice of oxidant and reaction time in the oxidation step influences the purity and yield of the final ketone.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. {1-[3-(5-Fluoro-2-methoxybenzoyl)piperidine-1-carbonyl]cyclopropyl}methanol
- Structural Differences : Incorporates a piperidine ring and a hydroxymethyl-cyclopropane group.
- This may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
b. (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone
- Structural Differences : Bromo and hydroxyl substituents on the phenyl ring; cyclohexyl-propyl replaces cyclopropyl.
- The hydroxyl group improves hydrogen-bonding but reduces lipophilicity. The bulkier cyclohexyl-propyl group may hinder steric interactions in biological targets .
c. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
- Structural Differences: Pyridine ring with amino and chloro substituents replaces the phenyl ring.
- Impact: The pyridine’s nitrogen introduces aromatic π-deficient character, altering electronic interactions. The amino group increases basicity (pKa ~8–10), while chlorine adds moderate electronegativity. MW: 196.63 g/mol, lower than the target compound’s estimated MW (~210 g/mol) .
d. (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
Functional Group and Cyclic System Comparisons
| Compound | Aromatic System | Key Substituents | Cyclic Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone | Phenyl | 5-Fluoro, 2-methoxy | Cyclopropyl | ~210 (estimated) |
| {1-[3-(5-Fluoro-2-methoxybenzoyl)piperidine-... | Phenyl + piperidine | 5-Fluoro, 2-methoxy, hydroxymethyl | Cyclopropyl | ~350 (estimated) |
| (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone | Phenyl | 5-Bromo, 2-hydroxy | 4-Propyl-cyclohexyl | 335.37 |
| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | Pyridine | 5-Amino, 2-chloro | Cyclopropyl | 196.63 |
| (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-... | Thiophene + phenyl | 4-Fluoro (thiophene), 5-iodo, 2-methyl | None | ~408 (estimated) |
Physicochemical and Reactivity Insights
- Electron Effects : The target compound’s 5-fluoro (electron-withdrawing) and 2-methoxy (electron-donating) groups create a polarized aromatic system, favoring electrophilic substitution at specific positions.
- Steric and Metabolic Stability : The cyclopropane ring’s strain enhances reactivity but also improves metabolic resistance compared to larger cyclohexyl or propyl-cyclohexyl groups .
- Solubility: Amino or hydroxyl groups (e.g., in and ) increase water solubility, while halogenated or methoxy-substituted analogs (e.g., target compound) are more lipophilic .
Research Implications
The structural nuances of these compounds influence their applicability:
- Drug Development : The target compound’s balance of lipophilicity and metabolic stability makes it a candidate for CNS drug discovery.
- Material Science : Halogenated analogs (e.g., bromo, iodo) may serve as intermediates in polymer synthesis due to their reactivity .
Biological Activity
Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is a compound of interest primarily due to its potential biological activities, particularly as a selective agonist at serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Serotonin Receptor Agonism
The compound has been evaluated for its activity at the 5-HT2C serotonin receptor, which is implicated in various physiological processes including mood regulation and appetite control. Studies indicate that derivatives of cyclopropylmethylamine, including those with the 5-fluoro-2-methoxyphenyl group, exhibit high potency and selectivity for the 5-HT2C receptor compared to other serotonin receptors (5-HT2A and 5-HT2B) .
2. Structure-Activity Relationship (SAR)
The incorporation of fluorine and methoxy groups into the phenyl ring significantly influences the biological activity of cyclopropyl derivatives. For instance, substituting different halogens or alkoxy groups can enhance receptor selectivity and potency. Compounds with a 5-fluoro substituent at the para position have shown improved binding affinity and selectivity for the 5-HT2C receptor .
Table 1: Biological Activity Summary
| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| (+)-21a | 4.7 | 98 | 2-fold |
| (+)-21b | 8.0 | 96 | >20-fold |
| Parent Compound | 5.2 | 108 | 7 |
The above table summarizes the effective concentration (EC50) and maximum efficacy (Emax) of cyclopropyl derivatives at the 5-HT2C receptor, highlighting their relative selectivity against other serotonin receptors .
Case Studies
-
Agonistic Activity Assessment
In a study conducted by researchers at UNC, cyclopropyl derivatives were synthesized and tested for their agonistic activity at the 5-HT2C receptor. The results indicated that compounds with additional fluorination exhibited enhanced potency, suggesting that strategic modifications to the molecular structure can lead to significant improvements in biological activity . -
Comparative Analysis with Other Compounds
Comparative studies have shown that this compound has comparable or superior activity to known agonists in its class. For instance, when tested alongside traditional antipsychotic medications, certain derivatives demonstrated a greater selectivity for the 5-HT2C receptor with reduced side effects associated with broader receptor activation .
Q & A
Q. Basic Research Focus
- Cyclopropyl : Enhances metabolic stability and influences three-dimensional conformation, potentially improving selectivity for targets like serotonin receptors (e.g., 5-HT2C) .
- Methoxy group : Increases lipophilicity and may participate in hydrogen bonding with biological targets.
- Fluoro substituent : Electron-withdrawing effects alter electronic distribution, affecting binding affinity.
Advanced Consideration : Structure-activity relationship (SAR) studies require enantiomerically pure samples. For instance, (+)- and (−)-enantiomers of related compounds show divergent pharmacological profiles (e.g., 10-fold differences in IC₅₀ values) .
What methodologies are recommended for analyzing enantiomeric purity, and how does it impact biological studies?
Q. Advanced Research Focus
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computational predictions (TD-DFT).
Enantiomeric purity is critical for receptor binding studies. For example, (+)-enantiomers of cyclopropylmethylamine derivatives exhibit higher 5-HT2C agonist activity than (−)-forms, highlighting the need for stereochemical control in drug discovery .
How can computational modeling guide the design of derivatives with improved target selectivity?
Q. Advanced Research Focus
- Docking simulations : Use software like AutoDock Vina to predict binding modes in target receptors (e.g., 5-HT2C vs. 5-HT2B).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity data.
For example, replacing the 5-fluoro group with bulkier halogens (e.g., bromine) may reduce off-target interactions while maintaining affinity for the desired receptor .
What are the best practices for stability testing under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor via HPLC.
- Light/oxygen sensitivity : Store samples in amber vials under argon to prevent cyclopropane ring-opening or oxidation of the methoxy group .
How can researchers address discrepancies between in vitro and cellular activity data?
Q. Advanced Consideration
- Membrane permeability : Use logP calculations (e.g., ClogP) or Caco-2 assays to assess passive diffusion.
- Metabolic profiling : Incubate with liver microsomes to identify metabolites that may alter activity.
For example, cyclopropane rings may resist cytochrome P450 oxidation, improving in vivo stability compared to in vitro predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
